molecular formula C8H8N4 B2935879 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57980-39-9

4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B2935879
CAS RN: 57980-39-9
M. Wt: 160.18
InChI Key: BZDDCTCQFWOJMO-UHFFFAOYSA-N
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Description

The compound “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” is characterized by a triazole ring attached to a pyridine ring . The triazole ring contains three nitrogen atoms and two carbon atoms, while the pyridine ring contains four carbon atoms and one nitrogen atom .

Scientific Research Applications

Anticancer Applications

The 1,2,4-triazole derivatives, including the 4-methyl variant, have shown promising results as anticancer agents. They have been evaluated for cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549 . These compounds exhibit selectivity, targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .

Nonlinear Optical Properties

Derivatives of 4-methyl-4H-1,2,4-triazol-3-yl have been studied for their nonlinear optical (NLO) properties, which are significant for optoelectronic applications . These properties are essential for developing new materials for photonic devices like optical switches and modulators.

Antimicrobial Activities

Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities . They have shown good to moderate activities against various microorganisms, indicating their potential use in developing new antibacterial and antifungal treatments.

Pharmacological Potentials

The triazole ring is a common motif in pharmacology, with various derivatives being used as first-line therapies for diseases like breast cancer . The presence of the triazole ring in drugs like letrozole and anastrozole underscores its importance in drug synthesis and effectiveness in treatment.

Drug Synthesis

The 1,2,4-triazole nucleus serves as a central component in the synthesis of numerous drug classes. It’s involved in the creation of antibacterial, antifungal, anticancer, and other drugs due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties .

Agrochemical Applications

Triazole derivatives, including the 4-methyl variant, have applications in agrochemistry. They are used in the synthesis of compounds that serve as fungicides and plant growth regulators, contributing to crop protection and yield improvement .

properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDCTCQFWOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57980-39-9
Record name 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
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